Molecular structure and weight of 2-methylpropyl furan-2-carboxylate
Molecular structure and weight of 2-methylpropyl furan-2-carboxylate
An In-depth Technical Guide to 2-Methylpropyl Furan-2-Carboxylate: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-methylpropyl furan-2-carboxylate, a heterocyclic ester with significant relevance in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into its molecular characteristics, synthesis, and the scientific rationale for its application. We will explore the causality behind its properties and the experimental methodologies required for its robust characterization and use.
Core Molecular Identity and Physicochemical Profile
2-Methylpropyl furan-2-carboxylate, also known as isobutyl furan-2-carboxylate, belongs to the furan ester class of compounds. The core of this molecule is the furan ring, a five-membered aromatic heterocycle containing one oxygen atom. This ring is a critical pharmacophore and a versatile synthetic intermediate.[1] The furan moiety often serves as a bioisostere for a phenyl group, offering modulated electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[1]
The ester functional group, formed between furan-2-carboxylic acid and 2-methylpropan-1-ol (isobutanol), plays a crucial role in defining the molecule's physicochemical properties. The isobutyl group, in particular, increases the compound's lipophilicity, which is a key parameter in determining how a potential drug molecule interacts with biological membranes and metabolizing enzymes.
Molecular Structure
The structural arrangement consists of an isobutyl group linked via an ester oxygen to the carbonyl carbon at the 2-position of the furan ring.
Caption: 2D Chemical Structure of 2-methylpropyl furan-2-carboxylate.
Key Physicochemical Data
The properties summarized below are essential for predicting the compound's behavior in both chemical reactions and biological systems. The calculated LogP value, for instance, suggests moderate lipophilicity, a desirable trait for many drug candidates to balance aqueous solubility with membrane permeability.
| Property | Value | Source |
| IUPAC Name | 2-methylpropyl furan-2-carboxylate | PubChem[2] |
| Molecular Formula | C₉H₁₂O₃ | PubChem[2] |
| Molecular Weight | 168.19 g/mol | PubChem[2] |
| CAS Number | 20279-53-2 | PubChem[2] |
| XLogP3 | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Synthesis and Structural Verification
The synthesis of 2-methylpropyl furan-2-carboxylate is most commonly achieved through Fischer esterification. This acid-catalyzed reaction provides a reliable and scalable method for producing the target ester from commercially available starting materials.
Synthetic Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol is designed as a self-validating system. Each step includes a rationale, and the final characterization confirms the identity and purity of the product.
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Reactant Charging:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furan-2-carboxylic acid (1.0 eq).
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Add 2-methylpropan-1-ol (isobutanol) (3.0-5.0 eq). The use of excess alcohol serves to shift the reaction equilibrium towards the product side, maximizing the yield.
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-
Catalyst Addition:
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Slowly add concentrated sulfuric acid (0.1 eq) to the stirring mixture. This strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
-
Reaction:
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Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
-
Workup and Neutralization:
-
Cool the reaction mixture to room temperature.
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Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the sulfuric acid catalyst and any unreacted furan-2-carboxylic acid, converting them into water-soluble salts.
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-
Extraction:
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Extract the aqueous layer three times with ethyl acetate. The organic ester product is more soluble in the ethyl acetate layer.
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Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification:
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The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure ester.
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Structural Verification Protocol
Purity and structural confirmation are achieved through a combination of spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expect to see signals corresponding to the furan ring protons (in the aromatic region, ~6.5-7.5 ppm), the -CH₂- of the isobutyl group, the -CH- multiplet, and the two equivalent -CH₃ groups (as a doublet in the aliphatic region, ~0.9-1.0 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows all unique carbon atoms. Key signals include the carbonyl carbon of the ester (~160 ppm) and the four distinct carbons of the furan ring.
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MS (Mass Spectrometry): Confirms the molecular weight. The molecular ion peak (M⁺) should be observed at m/z = 168.19.[2]
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IR (Infrared Spectroscopy): Identifies functional groups. A strong C=O stretching vibration for the ester is expected around 1720 cm⁻¹.
Applications in Research and Development
The furan-2-carboxylate scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them valuable starting points for drug discovery programs.[3]
Significance in Drug Discovery
Caption: Relationship between the core scaffold, its modulated properties, and therapeutic potential.
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Anticancer Activity: Derivatives of furan scaffolds are investigated as anticancer agents due to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[3]
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Antimicrobial Properties: The furan ring is present in several antimicrobial drugs. Modifications to the ester group can tune the compound's ability to penetrate bacterial or fungal cell walls.[3]
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Anti-diabetic Potential: Recent studies have shown that certain furan-2-carboxylic acid derivatives can inhibit gluconeogenesis, presenting a novel mechanism for the treatment of type 2 diabetes.[4]
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Materials Science: Beyond pharmaceuticals, furan-based esters, such as those derived from furan-2,5-dicarboxylic acid, are explored as bio-based plasticizers, offering a renewable alternative to phthalates.[5][6]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 2-Methylpropyl furan-2-carboxylate must be handled with appropriate precautions.
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Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. All handling of the neat liquid or volatile solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.
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Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[7] Dispose of waste in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 565211, 2-Methylpropyl 2-furancarboxylate. Available: [Link]
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BioWorld (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. Available: [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7733, Isobutyl-2-furanpropionate. Available: [Link]
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Al-Ostoot, F. H., et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Omega. Available: [Link]
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U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 2-Methylpropyl 2-furancarboxylate. Available: [Link]
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U.S. Environmental Protection Agency. Hazard Data - Genotoxicity for 2-Methylpropyl 2-furancarboxylate. Available: [Link]
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Al-Warhi, T., et al. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available: [Link]
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PubChemLite. 5-(2-methylcyclopropyl)furan-2-carboxylic acid. Available: [Link]
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SIELC Technologies (2018). Isobutyl furan-2-propionate. Available: [Link]
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Cheméo. Furan-2-carboxamide, N-butyl-N-propyl- - Chemical & Physical Properties. Available: [Link]
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FooDB (2010). Showing Compound Isobutyl 2-furanpropionate (FDB016864). Available: [Link]
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Al-Hazimi, H. M. A., & Al-Alshaikh, M. A. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society. Available: [Link]
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Royal Society of Chemistry (2018). Electronic Supplementary Information for A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(Hydroxymethyl)furfural. Available: [Link]
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Organic Syntheses. Furan. Available: [Link]
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Royal Society of Chemistry (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Available: [Link]
- Google Patents (2012). US20120220507A1 - 2,5-furan dicarboxylate derivatives, and use thereof as plasticizers.
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ResearchGate (2018). The reaction of methyl furan-2-carboxylate and 3β-iodo-5-androsten-17-one. Available: [Link]
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NIST. WebBook for Furan, 2-propyl-. Available: [Link]
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MDPI (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available: [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5460151, Furan-2-carboxylate. Available: [Link]
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